

## Unraveling the Therapeutic Potential of BTT-266: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | BTT-266   |           |
| Cat. No.:            | B15618137 | Get Quote |

Initial searches for a therapeutic agent designated as **BTT-266** did not yield specific results. However, the query revealed information on several other investigational drugs with similar nomenclature, most notably TAS266 and ST266, as well as BTT1023. This guide synthesizes the publicly available data on these compounds to provide a comprehensive technical overview for researchers, scientists, and drug development professionals, while acknowledging the absence of information on a specific "**BTT-266**".

# TAS266: A Novel Agonistic Nanobody Targeting the DR5 Receptor

TAS266 is a tetravalent agonistic Nanobody® that targets the Death Receptor 5 (DR5), a key mediator of apoptosis. Preclinical studies demonstrated that TAS266 was more potent than a cross-linked DR5 antibody or TRAIL (TNF-related apoptosis-inducing ligand).

A first-in-human Phase I clinical trial was initiated to evaluate the safety, tolerability, maximum tolerated dose, pharmacokinetics, pharmacodynamics, immunogenicity, and preliminary efficacy of TAS266 in adult patients with advanced solid tumors.[1]

### **Clinical Trial Protocol**

Patients were slated to receive TAS266 intravenously at doses of 3, 10, 15, or 20 mg/kg on days 1, 8, 15, and 22 of a 28-day cycle.[1] However, the study was terminated prematurely due to unexpected hepatotoxicity.[1]



## **Key Findings and Quantitative Data**

Three out of four patients at the initial 3 mg/kg dose level experienced Grade ≥3 elevations in aspartate aminotransferase (AST) and/or alanine aminotransferase (ALT) during the first cycle. [1] These elevations were reversible upon discontinuation of TAS266.[1]

Table 1: TAS266 Phase I Hepatotoxicity Data

| Parameter                                | Observation               |
|------------------------------------------|---------------------------|
| Dose Level                               | 3 mg/kg                   |
| Number of Patients                       | 4                         |
| Patients with Grade ≥3 AST/ALT Elevation | 3                         |
| Onset of Toxicity                        | Cycle 1                   |
| Reversibility                            | Yes, upon discontinuation |

Evidence of pre-existing antibodies capable of binding to TAS266 was detected in the three patients who developed dose-limiting toxicities.[1] Immunogenicity was observed to increase following treatment.[1] The proposed mechanism for the observed hepatotoxicity involves the high potency of TAS266, potential immunogenicity, and possible increased DR5 expression on hepatocytes, leading to enhanced DR5 clustering and subsequent activation of apoptosis in liver cells.[1]

## **Signaling Pathway**



Click to download full resolution via product page



## ST266: A Potential Therapy for Necrotizing Enterocolitis

ST266 is under investigation for the treatment of necrotizing enterocolitis (NEC) in infants. A Phase 1-2 clinical trial is designed to assess the safety, tolerability, and preliminary efficacy of ST266.[2]

## **Clinical Trial Design**

This is a randomized, controlled, open-label study with a sequential cohort design.[2] Infants with Bell's stage IIA or higher medical NEC will be randomized to receive either ST266 in addition to the standard of care (SOC) or SOC alone.[2]

Two dose levels of ST266 are being evaluated: 0.5 mL/kg and 1.0 mL/kg, administered once daily via intravenous infusion.[2] The study will enroll infants in different weight ranges.[2] The primary objective is to determine the safety and tolerability based on the incidence of treatment-emergent adverse events (TEAEs) and serious adverse events (SAEs).[2] The secondary objective is to assess preliminary efficacy.[2]

### **Experimental Workflow**





Click to download full resolution via product page

# BTT1023: Targeting Vascular Adhesion Protein-1 (VAP-1) in Primary Sclerosing Cholangitis

BTT1023 is a human monoclonal antibody that targets Vascular Adhesion Protein-1 (VAP-1). It has been investigated in a Phase II clinical trial for the treatment of Primary Sclerosing Cholangitis (PSC), a progressive immune-mediated biliary disease.[3][4]

## **Rationale and Study Design**

PSC is characterized by bile duct inflammation and fibrosis.[3] VAP-1 plays a role in mediating liver inflammation and fibrosis.[4] The rationale for the trial was to evaluate the impact of VAP-1 blockade with BTT1023 on this disease.[3]



The study was a single-arm, two-stage, multi-center Phase II clinical trial to investigate the safety and preliminary efficacy of BTT1023.[3] The primary efficacy endpoint was a reduction in elevated levels of alkaline phosphatase (ALP), a biomarker for bile duct inflammation.[4] Secondary endpoints included various measures of liver injury and fibrosis.[4]

#### **Treatment Protocol**

Patients with PSC received BTT1023 via intravenous infusion every two weeks over an 11-week treatment period.[4]

Table 2: BTT1023 Phase IIa Study Protocol

| Parameter          | Detail                                  |
|--------------------|-----------------------------------------|
| Drug               | BTT1023                                 |
| Indication         | Primary Sclerosing Cholangitis (PSC)    |
| Phase              | lla                                     |
| Administration     | Intravenous infusion                    |
| Dosing Frequency   | Every two weeks                         |
| Treatment Duration | 11 weeks                                |
| Primary Endpoint   | Reduction in Alkaline Phosphatase (ALP) |

While the search results describe the initiation and design of this trial, a comprehensive summary of the final results and quantitative data was not available in the provided information.

In conclusion, while the therapeutic potential of a compound specifically named "BTT-266" remains uncharacterized based on available data, the landscape of similarly named molecules such as TAS266, ST266, and BTT1023 offers valuable insights into diverse therapeutic strategies targeting cancer, inflammatory diseases, and rare liver conditions. The challenges encountered with TAS266 underscore the importance of thorough preclinical immunogenicity and toxicity assessments. The ongoing trial of ST266 and the completed trial of BTT1023 highlight the continued efforts to develop novel treatments for diseases with high unmet medical needs. Researchers and drug developers are encouraged to consult primary sources



and clinical trial registries for the most up-to-date information on these and other investigational agents.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Unexpected hepatotoxicity in a phase I study of TAS266, a novel tetravalent agonistic Nanobody® targeting the DR5 receptor PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. trial.medpath.com [trial.medpath.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. BioTie Therapies Corp. Announces Start Of Patient Enrolment Into Phase IIa Clinical Study With BTT1023 In Primary Sclerosing Cholangitis BioSpace [biospace.com]
- To cite this document: BenchChem. [Unraveling the Therapeutic Potential of BTT-266: A
  Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b15618137#understanding-the-therapeutic-potential-of-btt-266]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com